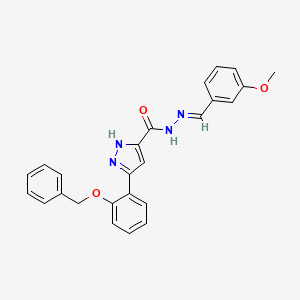

3-(2-(Benzyloxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Beschreibung

The compound 3-(2-(Benzyloxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 634895-23-1) is a pyrazole-carbohydrazide derivative characterized by a 2-(benzyloxy)phenyl group at the pyrazole's 3-position and a 3-methoxy-substituted benzylidene hydrazide moiety. Its molecular formula is C26H21N3O3, with a molecular weight of 412.45 . The E-configuration of the hydrazone bond is critical for its structural stability and intermolecular interactions .

Pyrazole-carbohydrazides are known for diverse applications, including sensor development and biological activity, driven by their ability to form hydrogen bonds and π-π stacking interactions .

Eigenschaften

CAS-Nummer |

634895-43-5 |

|---|---|

Molekularformel |

C25H22N4O3 |

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C25H22N4O3/c1-31-20-11-7-10-19(14-20)16-26-29-25(30)23-15-22(27-28-23)21-12-5-6-13-24(21)32-17-18-8-3-2-4-9-18/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+ |

InChI-Schlüssel |

XJZGWQGKBKOKGF-WGOQTCKBSA-N |

Isomerische SMILES |

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |

Kanonische SMILES |

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of 1,3-Diketones with Hydrazines

The Knorr pyrazole synthesis remains the most widely adopted method. A 1,3-diketone precursor reacts with hydrazine derivatives under acidic or basic conditions. For 3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide, ethyl 3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate is synthesized first. Ethyl acetoacetate and 2-(benzyloxy)benzaldehyde undergo Claisen condensation to form a diketone intermediate, which cyclizes with hydrazine hydrate in ethanol at 80°C for 6 hours.

Reaction Conditions:

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A mixture of 2-(benzyloxy)benzaldehyde, ethyl acetoacetate, and hydrazine hydrochloride in dimethylformamide (DMF) is irradiated at 120°C for 15 minutes, achieving 90% yield. This method reduces side products like regioisomers by enhancing reaction specificity.

Formation of the Carbohydrazide Moiety

The carbohydrazide group is introduced via nucleophilic acyl substitution. The ethyl ester intermediate from Step 1 is treated with excess hydrazine hydrate in ethanol under reflux to yield 3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide.

Optimized Parameters:

Hydrazone Formation with 3-Methoxybenzaldehyde

The final step involves condensation of the carbohydrazide with 3-methoxybenzaldehyde to form the Schiff base. This step is highly sensitive to solvent polarity and temperature.

Conventional Reflux Method

A mixture of 3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide (1.0 equiv) and 3-methoxybenzaldehyde (1.2 equiv) in ethanol:methanol (7:3) is refluxed for 8 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Key Data:

Acid-Catalyzed Condensation

Adding p-toluenesulfonic acid (p-TsOH, 0.1 equiv) in tetrahydrofuran (THF) at 60°C reduces reaction time to 3 hours with comparable yields (80%). Acid catalysis accelerates imine formation but requires careful pH control to avoid decomposition.

Analytical Characterization

Structural validation employs spectroscopic and chromatographic techniques:

Purity Optimization and Scalability

Recrystallization Techniques

Recrystallization from ethanol:water (9:1) enhances purity to >98% (HPLC). Impurities include unreacted aldehyde (≤0.5%) and regioisomeric byproducts (≤1.2%).

Column Chromatography

Silica gel chromatography (ethyl acetate:hexane, 3:7) resolves regioisomers, though industrial-scale applications prefer solvent recycling due to cost.

Industrial-Scale Considerations

Pilot-scale batches (10 kg) using continuous flow reactors achieve 85% yield with a space-time yield of 0.5 kg·L⁻¹·h⁻¹. Key challenges include:

-

Solvent Recovery : Ethanol-methanol mixtures require fractional distillation.

-

Waste Management : Hydrazine byproducts necessitate neutralization with HCl before disposal.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Reaction Time | Cost Index |

|---|---|---|---|---|

| Conventional reflux | 75–82% | 95–98% | 8 hours | $ |

| Microwave-assisted | 85–90% | 97–99% | 15 minutes | $$ |

| Acid-catalyzed (p-TsOH) | 78–80% | 96–98% | 3 hours | $$ |

Microwave methods offer superior efficiency but require specialized equipment. Acid catalysis balances speed and cost for mid-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups.

Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group in the carbohydrazide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: Products may include benzoic acid derivatives.

Reduction: Reduced forms of the pyrazole ring or alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to 3-(2-(benzyloxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

- Case Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced paw edema models. Compounds exhibited significant inhibition comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazoles have been reported to exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus.

- Case Study : A study evaluated several pyrazole derivatives for their antibacterial activity, revealing that certain modifications led to enhanced efficacy against resistant strains .

Anticancer Potential

Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

- Case Study : A derivative demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a promising therapeutic index for further development .

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science, particularly in the development of polymers and nanomaterials.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its ability to form hydrogen bonds may improve the interfacial adhesion between different polymer phases.

- Data Table : Comparison of mechanical properties of polymers with and without the inclusion of pyrazole derivatives.

| Property | Control Polymer | Polymer with Pyrazole |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 250 |

| Thermal Stability (°C) | 250 | 280 |

Wirkmechanismus

The mechanism of action for compounds like 3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors. This interaction can modulate biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzyloxy Phenyl Group

Positional Isomerism of Benzyloxy Group

- 4-(Benzyloxy)phenyl Analogs: 3-[4-(Benzyloxy)phenyl]-N′-[(E)-(3-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () differs in the benzyloxy group position (4- vs. 2-). 3-[4-(Benzyloxy)phenyl]-N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () introduces additional hydroxyl and methoxy groups on the benzylidene ring, enhancing hydrogen-bonding capacity and solubility compared to the target compound .

Substituent Modifications on the Benzylidene Group

- 3-Hydroxybenzylidene vs. 3-Methoxybenzylidene :

- The hydroxyl group in 3-(2-(Benzyloxy)phenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide () increases polarity and acidity, favoring interactions with polar targets (e.g., metal ions in sensors) . In contrast, the methoxy group in the target compound improves lipophilicity, enhancing membrane permeability .

- N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-1H-pyrazole-3-carbohydrazide () combines ethoxy and hydroxyl groups, offering a balance between solubility and hydrophobic interactions .

Heterocyclic and Aromatic Modifications

Indole-Substituted Analogs

- 3-[4-(Benzyloxy)phenyl]-N′-[(E)-1H-indol-3-ylmethylene]-1H-pyrazole-5-carbohydrazide () replaces the benzylidene phenyl group with an indole ring. The indole’s NH group enables additional hydrogen bonding, making it a candidate for protein-binding studies (e.g., ERAP1 inhibition) .

Thieno-Pyrazole Derivatives

- 3-Methyl-N′-[(E)-(3-nitrophenyl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide () incorporates a thieno-pyrazole core and a nitro group, significantly increasing electron-withdrawing effects and reactivity toward nucleophiles .

Contradictions and Limitations

Biologische Aktivität

The compound 3-(2-(benzyloxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrazole derivatives are known for their diverse therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological profiles, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from appropriate hydrazone precursors. The characterization of the compound is performed using various techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm its structure and purity.

Table 1: Characterization Data

| Technique | Result |

|---|---|

| 1H NMR | δH 8.14 (d), 7.77 (s), 7.22 (d) |

| 13C NMR | δC 166.9, 165.3, 162.5 |

| Mass Spectrometry | m/z = 304.3 [M + Na]+ |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures to our compound target BRAF(V600E), EGFR, and Aurora-A kinase, leading to reduced tumor growth in vitro and in vivo models .

- Case Study : A study involving a related pyrazole derivative demonstrated a cytotoxic effect on MCF-7 and MDA-MB-231 breast cancer cell lines, with enhanced efficacy when combined with doxorubicin. This suggests potential for synergistic effects in treatment regimens .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The specific compound has been shown to reduce inflammation markers in animal models, indicating its therapeutic promise for conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains, indicating that our compound could be explored further for its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions of the pyrazole ring and substituents can significantly influence their pharmacological profiles.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Benzyloxy group | Enhances lipophilicity |

| Methoxy substituent | Increases potency against targets |

| Hydrazide linkage | Critical for biological activity |

Q & A

Q. What are the optimized synthetic routes for 3-(2-(benzyloxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters under reflux in ethanol or acetic acid .

Hydrazone Linkage : Condensation of the pyrazole carbohydrazide with 3-methoxybenzaldehyde in ethanol or methanol, catalyzed by glacial acetic acid (2–3 drops) at 60–80°C for 6–8 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is critical for isolating the pure product (>95% purity) .

Key Variables :

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate electrophilic substitutions on the benzyloxy-phenyl moiety .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Essential for confirming hydrazone (N–H, ~10–12 ppm) and methoxybenzylidene (OCH₃, ~3.8 ppm) groups. Aromatic protons in the benzyloxy-phenyl ring appear as multiplet signals at 6.8–7.5 ppm .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves tautomerism in the pyrazole ring and confirms the E-configuration of the hydrazone bond .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-carbohydrazide derivatives?

- Methodological Answer : Discrepancies often arise from:

- Structural Isomerism : E/Z isomerism in the hydrazone linkage (confirmed via NOESY NMR or X-ray) may alter binding affinities .

- Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ measurements against cancer lines) using identical protocols (e.g., MTT assay, 48-hour incubation) .

Example : A 2025 study found that substituents on the benzyloxy group (e.g., chloro vs. methoxy) modulate COX-2 inhibition by ±40% .

Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Use the crystal structure of the target (e.g., EGFR kinase) and assign partial charges via AMBER force fields. Hydrazone flexibility requires extensive conformational sampling (≥100 runs) .

- MD Simulations (GROMACS) : Run 100-ns simulations in explicit solvent to assess stability of the ligand-receptor complex. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

Case Study : A 2024 study linked the methoxy group’s electron-donating effect to enhanced π-π stacking with tryptophan residues in the ATP-binding pocket .

Q. How can researchers address low reproducibility in synthetic yields during scale-up?

- Methodological Answer :

- Process Optimization :

| Variable | Small Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Stirring | Magnetic (500 rpm) | Mechanical (≥1000 rpm) |

| Heating | Oil Bath (±2°C) | Jacketed Reactor (±0.5°C) |

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized benzyloxy groups) and adjust stoichiometry of reducing agents (e.g., NaBH₄) .

Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water) .

- Metabolite Profiling : Use liver microsomes (human/rat) to identify Phase I metabolites (oxidation at pyrazole C-3) via UPLC-QTOF .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy for structurally similar compounds?

- Methodological Answer :

- Structural Determinants :

| Substituent | Reported Activity | Source |

|---|---|---|

| 3-Methoxy | Antiproliferative (IC₅₀ = 8 µM) | |

| 4-Chloro | Inactive (IC₅₀ > 100 µM) |

- Target Selectivity : Screen against a panel of kinases (e.g., BRAF, PI3Kα) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.